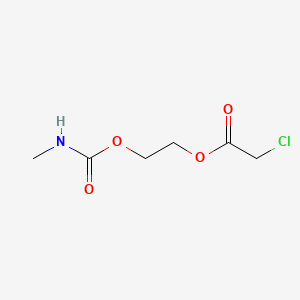
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a choline moiety linked to a naphthylmethyl group and a pyrrolinyl phosphonate, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate typically involves multi-step organic reactions. One common method includes the alkylation of choline with 1-naphthylmethyl chloride, followed by the introduction of the pyrrolinyl group through a cyclization reaction. The final step involves the phosphorylation of the resulting intermediate to yield the target compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylmethyl or pyrrolinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl phosphonates, while reduction can produce pyrrolinyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.
科学研究应用
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in diagnostic assays.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The choline moiety can interact with cholinergic receptors, influencing neurotransmission and cellular signaling. The naphthylmethyl and pyrrolinyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and downstream effects.
相似化合物的比较
Similar Compounds
Choline chloride: A simple choline salt used in various biological and industrial applications.
Naphthylmethyl derivatives: Compounds containing the naphthylmethyl group, used in organic synthesis and as intermediates in the production of pharmaceuticals.
Pyrrolinyl phosphonates: Molecules with similar structural features, studied for their potential biological activities and applications in material science.
Uniqueness
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate is unique due to its combination of choline, naphthylmethyl, and pyrrolinyl phosphonate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
100857-68-9 |
|---|---|
分子式 |
C20H27N2O3P |
分子量 |
374.4 g/mol |
IUPAC 名称 |
[5-(naphthalen-1-ylmethyl)-2,3-dihydropyrrol-1-yl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C20H27N2O3P/c1-22(2,3)14-15-25-26(23,24)21-13-7-11-19(21)16-18-10-6-9-17-8-4-5-12-20(17)18/h4-6,8-12H,7,13-16H2,1-3H3 |
InChI 键 |
KFSNTMMFEDPGOK-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCOP(=O)(N1CCC=C1CC2=CC=CC3=CC=CC=C32)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




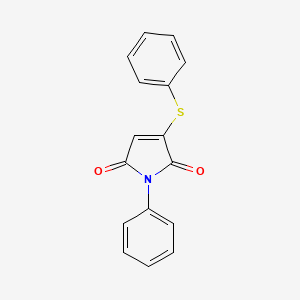
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
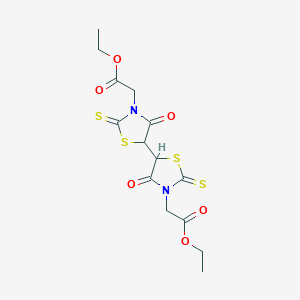
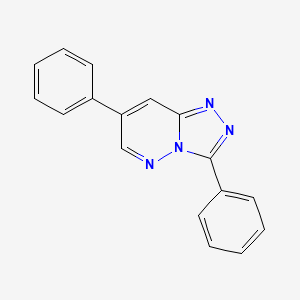
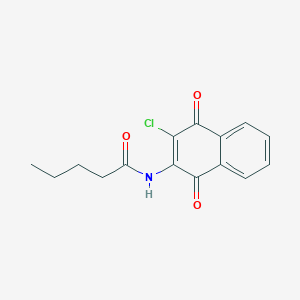
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)


